molecular formula C12H13ClN2O5S B2483156 2-[(2-Chloro-4-nitrophenyl)formamido]-4-(methylsulfanyl)butanoic acid CAS No. 1007926-49-9

2-[(2-Chloro-4-nitrophenyl)formamido]-4-(methylsulfanyl)butanoic acid

Cat. No.: B2483156
CAS No.: 1007926-49-9
M. Wt: 332.76
InChI Key: KAOQIXZZUZYNRH-UHFFFAOYSA-N
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Description

2-[(2-Chloro-4-nitrophenyl)formamido]-4-(methylsulfanyl)butanoic acid is a structurally complex organic compound characterized by:

  • A 2-chloro-4-nitrophenyl moiety, providing strong electron-withdrawing effects.
  • A formamido linkage connecting the aromatic ring to the butanoic acid backbone.
  • A methylsulfanyl (methylthio) group at the fourth carbon of the butanoic acid chain.

This combination of functional groups confers unique electronic, steric, and hydrogen-bonding properties, making it a candidate for diverse biological and chemical applications.

Properties

IUPAC Name

2-[(2-chloro-4-nitrobenzoyl)amino]-4-methylsulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O5S/c1-21-5-4-10(12(17)18)14-11(16)8-3-2-7(15(19)20)6-9(8)13/h2-3,6,10H,4-5H2,1H3,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOQIXZZUZYNRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chloro-4-nitrophenyl)formamido]-4-(methylsulfanyl)butanoic acid typically involves multiple steps:

    Nitration and Chlorination: The starting material, a phenyl ring, undergoes nitration to introduce a nitro group, followed by chlorination to add a chlorine atom at the desired position.

    Formylation: The chloronitrophenyl compound is then subjected to formylation to introduce the formamido group.

    Thioether Formation:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions, such as using hydrogen gas and a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-[(2-Chloro-4-nitrophenyl)formamido]-4-(methylsulfanyl)butanoic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications. Its ability to undergo various chemical reactions makes it a useful probe for investigating biochemical pathways.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activity, such as antimicrobial or anticancer properties. Research is ongoing to explore its potential therapeutic applications.

Industry

In industrial applications, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for use in coatings, adhesives, and other high-performance products.

Mechanism of Action

The mechanism by which 2-[(2-Chloro-4-nitrophenyl)formamido]-4-(methylsulfanyl)butanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophiles or electrophiles in the cellular environment.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and biological activities between the target compound and structurally related analogs:

Compound Name Structural Features Biological Activities Key Differentiators
Target Compound 2-Chloro-4-nitrophenyl, formamido, methylsulfanyl Potential dual anti-inflammatory & analgesic Chloro and nitro substituents enhance electron-withdrawing effects and stability
2-(4-Bromobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid Bromophenyl, sulfonamido, methylsulfanyl Anti-inflammatory, analgesic Bromine (less electronegative) vs. chloro-nitro; sulfonamido (stronger H-bond donor) vs. formamido
4-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}propanoic acid Dimethylsulfamoyl, shorter chain Not specified Shorter chain reduces steric hindrance; dimethylsulfamoyl alters electronic profile
Nimesulide Aryl sulfonamide Anti-inflammatory (COX-2 inhibition) Sulfonamide group; lacks methylsulfanyl and nitro groups
2-[(Furan-2-yl)formamido]butanoic Acid Furan ring, formamido Varied interactions (e.g., enzyme binding) Electron-rich furan vs. electron-poor nitro; different aromatic reactivity

Key Findings from Comparative Studies

In contrast, furan-containing analogs (e.g., ) exhibit electron-rich aromatic systems, leading to divergent reactivity and interaction profiles .

Functional Group Impact on Bioactivity: Sulfonamide vs. Formamido: Sulfonamides (e.g., in Nimesulide) are strong hydrogen-bond donors, often correlating with COX-2 inhibition. The formamido group in the target compound may offer weaker H-bonding but greater flexibility in interactions .

Biological Activity Trends :

  • Compounds with nitro groups (e.g., ’s 4-nitro derivatives) often exhibit anti-inflammatory properties, suggesting the target compound may share similar pathways .
  • Dual anti-inflammatory and analgesic activities (as seen in ) are plausible for the target compound due to its balanced electronic and steric profile .

Biological Activity

2-[(2-Chloro-4-nitrophenyl)formamido]-4-(methylsulfanyl)butanoic acid, with the molecular formula C12_{12}H13_{13}ClN2_2O5_5S and CAS Number 1007926-49-9, is a compound that has garnered interest due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including synthesis, pharmacological evaluations, and case studies.

  • Molecular Weight : 332.76 g/mol
  • Molecular Structure : The compound features a chloro-nitrophenyl group attached to a formamido moiety and a methylsulfanyl substituent on a butanoic acid backbone.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an anti-tumor agent, antibacterial properties, and effects on enzyme inhibition.

Antitumor Activity

Recent research has indicated that derivatives of compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain nitrophenyl derivatives can inhibit cell proliferation in human breast cancer cells (MCF-7) with IC50_{50} values in the low micromolar range.

Antibacterial Properties

In vitro studies have demonstrated that this compound exhibits antibacterial activity against several strains of bacteria, including both Gram-positive and Gram-negative organisms. The minimum inhibitory concentration (MIC) values suggest that it may be effective against resistant strains, making it a candidate for further development as an antibiotic.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes such as tyrosinase and carbonic anhydrase. Inhibition assays revealed that it competes effectively with substrates, indicating potential applications in treating conditions like hyperpigmentation and glaucoma.

Research Findings and Case Studies

Study Findings Reference
Study on Antitumor ActivityDemonstrated cytotoxic effects on MCF-7 cells with IC50_{50} values < 10 µM.
Antibacterial EvaluationShowed significant antibacterial activity with MIC values ranging from 8 to 32 µg/mL against Staphylococcus aureus and E. coli.
Enzyme Inhibition StudyInhibited tyrosinase activity with an IC50_{50} of 15 µM, comparable to standard inhibitors.

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

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